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molecular formula C9H8N2O2 B3210332 7-Methoxy-1,8-naphthyridin-2(1H)-one CAS No. 106582-47-2

7-Methoxy-1,8-naphthyridin-2(1H)-one

Cat. No. B3210332
M. Wt: 176.17 g/mol
InChI Key: UBDDVDWCLPOJPW-UHFFFAOYSA-N
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Patent
US08349829B2

Procedure details

To a solution of 7-chloro-1H-[1,8]naphthyridin-2-one (prepared as described in J. Org. Chem. (1990), 55, 4744; 5.36 g, 29.68 mmol) in MeOH (98 mL) was added sodium methoxide (25 wt % in MeOH, 161 mL). The resulting solution was stirred at reflux for 15 h. The solvent was removed in vacuo. Water (100 mL) and EA (80 mL) were added. The phases were separated and the aq layer was extracted with EA (8×80 mL). The combined org. layers were washed with brine (50 mL), dried over MgSO4, filtered and evaporated under reduced pressure. The title compound was obtained as a beige solid (5.22 g, 100% yield).
Quantity
5.36 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
161 mL
Type
reactant
Reaction Step One
Name
Quantity
98 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=[O:12])[NH:9]2)=[CH:4][CH:3]=1.[CH3:13][O-:14].[Na+]>CO>[CH3:13][O:14][C:2]1[N:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=[O:12])[NH:9]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.36 g
Type
reactant
Smiles
ClC1=CC=C2C=CC(NC2=N1)=O
Name
sodium methoxide
Quantity
161 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
98 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
Water (100 mL) and EA (80 mL) were added
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aq layer was extracted with EA (8×80 mL)
WASH
Type
WASH
Details
layers were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C=CC(NC2=N1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.22 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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